molecular formula C13H16ClN3O3S B2651319 N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1798544-39-4

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2651319
CAS No.: 1798544-39-4
M. Wt: 329.8
InChI Key: IFGMICCGRVGUEW-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a chlorophenyl group, a methoxyethyl chain, and an imidazole sulfonamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.

    Methoxyethyl Chain Addition:

    Imidazole Ring Formation: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced through a sulfonation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound often involves optimization of the above synthetic route to enhance yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfon

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3S/c1-17-8-13(15-9-17)21(18,19)16-7-12(20-2)10-5-3-4-6-11(10)14/h3-6,8-9,12,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGMICCGRVGUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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